![molecular formula C13H12N4O3 B2816510 3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 442652-86-0](/img/structure/B2816510.png)

3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

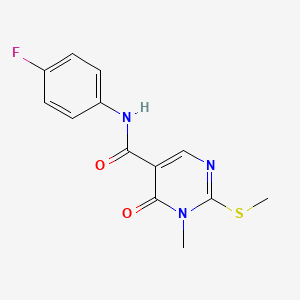

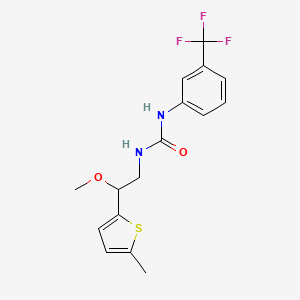

The compound “3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their wide range of biological applications .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving the construction of the ring structures from different cyclic or acyclic precursors, or the functionalization of preformed rings .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds are often involved in reactions with other organic molecules, leading to the formation of new compounds .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research has delved into the structural characteristics of pyrazolopyridine derivatives, revealing insights into their molecular conformations and interactions. For example, Quiroga et al. (2010) investigated hydrogen-bonded assemblies in pyrazolopyridine derivatives, demonstrating how molecules are linked into centrosymmetric dimers and chains through hydrogen bonds, contributing to the understanding of molecular aggregation and crystallization behaviors in these compounds (Quiroga et al., 2010).

Corrosion Inhibition

Pyrazolopyridine derivatives have been studied for their potential as corrosion inhibitors. Sudheer and Quraishi (2015) evaluated the inhibition effect of aryl pyrazolo pyridine derivatives on copper corrosion in hydrochloric acid, finding significant inhibition efficiencies, which suggests applications in protecting metals from corrosion (Sudheer & Quraishi, 2015).

Synthetic Methodologies

The synthesis of pyrazolopyridine derivatives has been a focal point of research due to their potential in creating new materials and biologically active molecules. For instance, the work by Ghattas et al. (2003) on the synthesis of new pyrazolopyridines showcases the versatility of these compounds in generating diverse molecular structures, which could be leveraged in pharmaceuticals and materials science (Ghattas et al., 2003).

Biologically Active Compounds

Some studies have focused on the creation of biologically active compounds utilizing pyrazolopyridine scaffolds. For example, the synthesis of neuroactive pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives with potential hypnotic and analgesic properties demonstrates the therapeutic possibilities of these compounds (Menegatti et al., 2006).

Antibacterial Activities

Research by Maqbool et al. (2014) into the antibacterial screening of pyrazolo[3,4-b]pyridine derivatives underscores their potential as antibacterial agents, indicating a possible application in combating bacterial infections (Maqbool et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-4-(2-nitrophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-7-12-9(6-11(18)14-13(12)16-15-7)8-4-2-3-5-10(8)17(19)20/h2-5,9H,6H2,1H3,(H2,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYKJEXEPYXKDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC(=O)NC2=NN1)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2816431.png)

![[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2816435.png)

![4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2816438.png)

![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-chlorobenzamide](/img/structure/B2816441.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{6-[(3-fluorophenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2816446.png)

![6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2816450.png)